3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, a chlorofluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyridine derivative with a chlorofluorophenyl hydrazine in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The chlorofluorophenyl group can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act on specific molecular targets to exert pharmacological effects.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both chlorine and fluorine atoms in the phenyl ring of 3-(Pyridin-2-yl)-5-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
327056-23-5 |
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Molecular Formula |
C13H7ClFN3O |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClFN3O/c14-9-5-8(6-10(15)7-9)13-17-12(18-19-13)11-3-1-2-4-16-11/h1-7H |
InChI Key |
QAWYDHMYEBUWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)Cl)F |
Origin of Product |
United States |
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